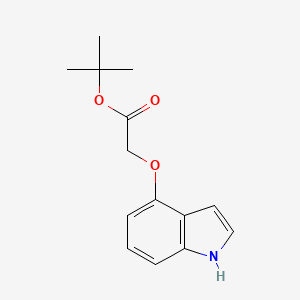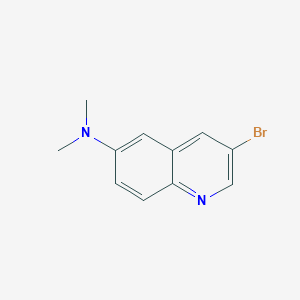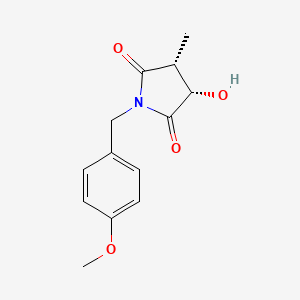![molecular formula C11H13ClN4O B11862649 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This process involves a seven-step synthesis with an overall yield of 31%. The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave techniques to enhance the efficiency and yield of the synthesis. This approach allows for the robust preparation of pyrrolopyrimidine derivatives, including those with chlorine atoms in specific positions .
化学反応の分析
Types of Reactions
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, particularly involving chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve inert atmospheres and controlled temperatures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as a building block for various therapeutic agents.
Tofacitinib: A JAK inhibitor with a similar pyrrolopyrimidine core, used in the treatment of rheumatoid arthritis.
Uniqueness
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .
特性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
4-(4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3,(H,13,14,15) |
InChIキー |
MSJGOUSBFLACRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)









![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

